

In-Depth Technical Guide: Tris(4-bromophenyl)amine Crystal Structure Analysis

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Compound of Interest

Compound Name: *Tris(4-bromophenyl)amine*

Cat. No.: *B153671*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **tris(4-bromophenyl)amine**, a molecule of significant interest in materials science and as a building block in organic synthesis. This document outlines the experimental protocols for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction. All quantitative data is presented in clearly structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Tris(4-bromophenyl)amine is a triphenylamine derivative where each of the phenyl rings is substituted with a bromine atom at the para position. Its propeller-like, three-dimensional structure and electron-rich nature make it a versatile component in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A thorough understanding of its solid-state structure is paramount for predicting and tuning the properties of materials derived from it. This guide presents a detailed crystallographic analysis of **tris(4-bromophenyl)amine**, providing foundational data for researchers in the field.

Experimental Protocols

Synthesis of Tris(4-bromophenyl)amine

A common and effective method for the synthesis of **tris(4-bromophenyl)amine** is the direct bromination of triphenylamine.

Materials:

- Triphenylamine
- Bromine
- Chloroform
- Ethanol
- Water

Procedure:

- Dissolve triphenylamine (1 equivalent) in chloroform in a round-bottom flask and cool the solution to 0°C in an ice bath.
- Slowly add a solution of bromine (3 equivalents) in chloroform to the cooled triphenylamine solution with constant stirring.
- Allow the reaction mixture to stir at 0°C for one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol and water to precipitate the crude product.
- Collect the solid precipitate by vacuum filtration and wash with cold ethanol.
- Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, to yield pure **tris(4-bromophenyl)amine** as a crystalline solid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.

Procedure (Slow Evaporation):

- Dissolve the purified **tris(4-bromophenyl)amine** in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) in a clean vial.
- Loosely cap the vial to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
- Over a period of several days to a week, single crystals of sufficient size and quality for X-ray diffraction will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

- Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.

Procedure:

- A suitable single crystal of **tris(4-bromophenyl)amine** is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage.
- The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.
- The collected data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

- The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final structural model is validated using software such as PLATON and by checking the final R-factors. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation

The crystallographic data for **tris(4-bromophenyl)amine** (CCDC Deposition Number: 786796) is summarized in the following tables.

Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C ₁₈ H ₁₂ Br ₃ N
Formula weight	482.01
Temperature	150(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	10.913(2) Å
b	15.688(3) Å
c	10.368(2) Å
α	90°
β	108.01(3)°
γ	90°
Volume	1689.4(6) Å ³
Z	4
Density (calculated)	1.895 Mg/m ³
Absorption coefficient	6.899 mm ⁻¹
F(000)	920
Crystal size	0.20 x 0.15 x 0.10 mm ³
Theta range for data collection	2.48 to 27.50°
Index ranges	-14 ≤ h ≤ 14, -20 ≤ k ≤ 20, -13 ≤ l ≤ 13
Reflections collected	15412
Independent reflections	3871 [R(int) = 0.0416]

Completeness to theta = 25.242°	99.8 %
Absorption correction	Semi-empirical from equivalents
Max. and min. transmission	0.7456 and 0.5321
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3871 / 0 / 208
Goodness-of-fit on F ²	1.037
Final R indices [I>2sigma(I)]	R1 = 0.0275, wR2 = 0.0617
R indices (all data)	R1 = 0.0368, wR2 = 0.0654
Largest diff. peak and hole	0.528 and -0.473 e.Å ⁻³

Selected Bond Lengths (Å)

Atom 1	Atom 2	Length
Br(1)	C(4)	1.904(2)
Br(2)	C(10)	1.905(2)
Br(3)	C(16)	1.906(2)
N(1)	C(1)	1.428(3)
N(1)	C(7)	1.430(3)
N(1)	C(13)	1.429(3)
C(1)	C(2)	1.389(3)
C(1)	C(6)	1.391(3)
C(2)	C(3)	1.385(4)
C(3)	C(4)	1.381(4)
C(4)	C(5)	1.382(4)
C(5)	C(6)	1.384(4)

Selected Bond Angles (°)

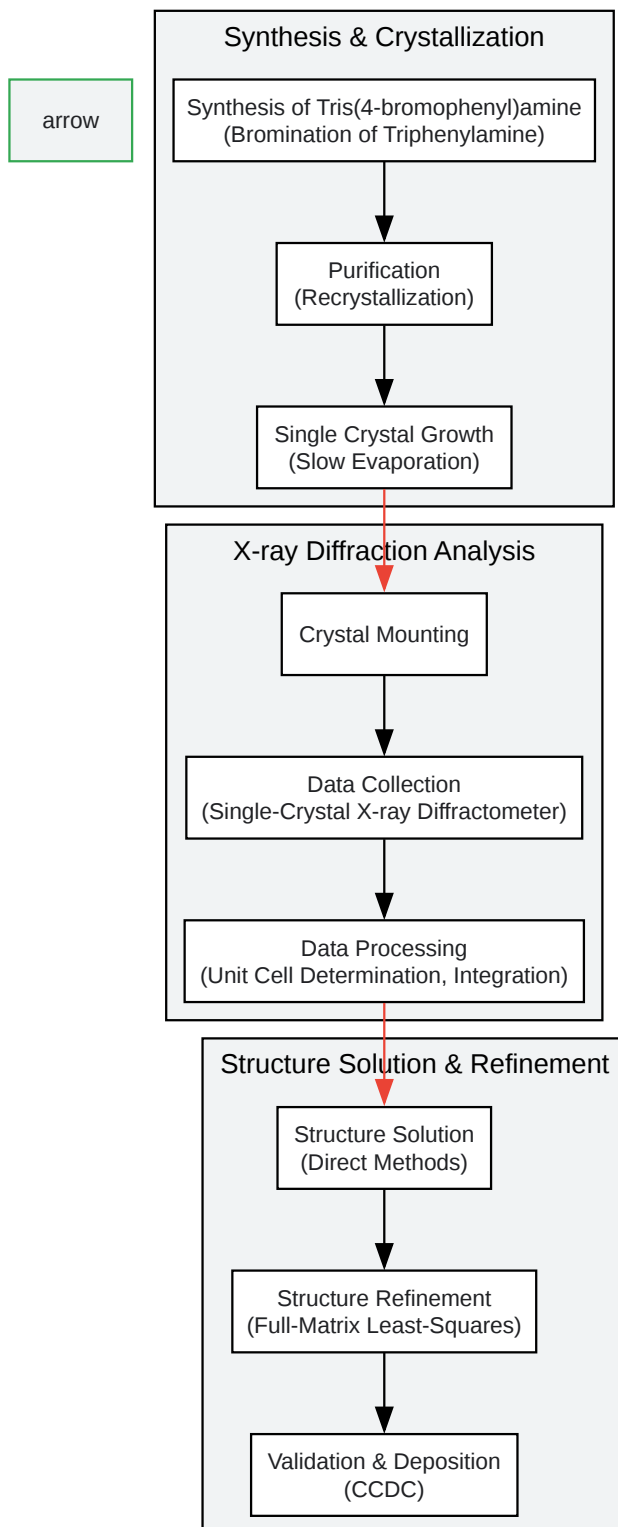
Atom 1	Atom 2	Atom 3	Angle
C(1)	N(1)	C(7)	118.8(2)
C(1)	N(1)	C(13)	119.5(2)
C(7)	N(1)	C(13)	121.7(2)
N(1)	C(1)	C(2)	120.9(2)
N(1)	C(1)	C(6)	120.5(2)
C(2)	C(1)	C(6)	118.6(2)
C(3)	C(4)	Br(1)	119.5(2)
C(5)	C(4)	Br(1)	119.6(2)

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of **tris(4-bromophenyl)amine**.

Experimental Workflow for Crystal Structure Analysis

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Caption: Workflow from synthesis to crystal structure validation.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of **tris(4-bromophenyl)amine**. The experimental protocols for synthesis and single-crystal X-ray diffraction have been outlined, and the resulting crystallographic data has been presented in a clear, tabular format. The provided visualizations of the molecular structure and experimental workflow serve to further clarify the key aspects of this analysis. This comprehensive information is intended to be a valuable resource for researchers and professionals working with triphenylamine derivatives and their applications in materials science and drug development, enabling a deeper understanding of the structure-property relationships of this important molecule.

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